ALDH3A1 Inhibition: Butynyl vs. Propargyl Linkers
In a standardized spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 4-(but-3-yn-1-yloxy)benzaldehyde (designated A24 in US9328112) exhibited an IC₅₀ of 2,100 nM (2.1 µM) following a 1-minute preincubation with enzyme before substrate addition [1]. In contrast, the closely related analog 4-(prop-2-yn-1-yloxy)benzaldehyde, which bears a propargyl (three-carbon) rather than butynyl (four-carbon) alkyne linker, demonstrated substantially weaker inhibition with an IC₅₀ of 18,000 nM (18 µM) under comparable assay conditions [2]. This 8.6-fold difference in potency is attributable to the extended linker length, which positions the alkyne moiety for more favorable interactions within the ALDH3A1 active site. Notably, further extension to a pentynyl chain (4-(pent-4-yn-1-yloxy)benzaldehyde, designated B37 in US9328112) yields an IC₅₀ of 1,000 nM (1.0 µM), representing a modest 2.1-fold improvement over the butynyl compound but with increased molecular weight and synthetic complexity [3].
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | 4-(Prop-2-yn-1-yloxy)benzaldehyde: IC₅₀ = 18,000 nM (18 µM); 4-(Pent-4-yn-1-yloxy)benzaldehyde: IC₅₀ = 1,000 nM (1.0 µM); 4-(But-3-en-1-yloxy)benzaldehyde: IC₅₀ >100,000 nM (inactive) |
| Quantified Difference | 8.6-fold more potent than propargyl analog; 2.1-fold less potent than pentynyl analog; >47.6-fold more potent than alkene analog |
| Conditions | Recombinant human ALDH3A1 expressed in E. coli; benzaldehyde substrate; 1 min preincubation with inhibitor before substrate addition; spectrophotometric detection; pH 7.5 |
Why This Matters
For researchers developing ALDH3A1-targeted probes or inhibitors, the butynyl compound provides a therapeutically relevant potency window that the propargyl analog fails to achieve, while avoiding the synthetic burden and reduced commercial availability of the longer pentynyl analog.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). IC₅₀ = 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. US9328112, A24. 2014. View Source
- [2] BindingDB BDBM50448802 (CHEMBL3128207). IC₅₀ = 1.80E+4 nM. Inhibition of full length human ALDH3A1. Preincubation 2 min. View Source
- [3] BindingDB BDBM50447069 (CHEMBL1492620). IC₅₀ = 1.00E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. US9328112, B37. 2014. View Source
